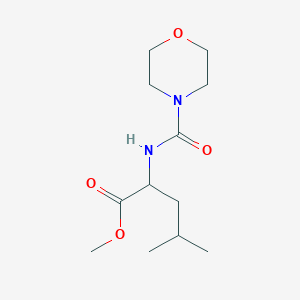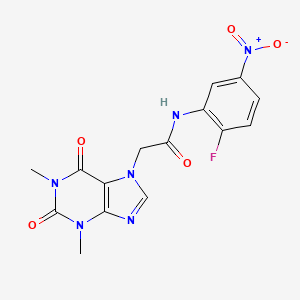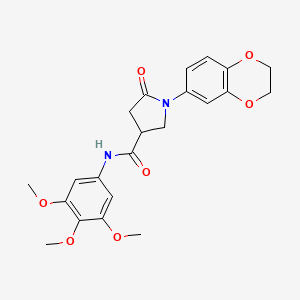![molecular formula C13H14ClN3OS2 B11018447 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11018447.png)
2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound featuring a unique structure that includes a thiazole ring, a cyclopentathiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Cyclopentathiazole Formation: The cyclopentathiazole moiety can be synthesized by cyclization of appropriate precursors, often involving a cyclization agent such as phosphorus pentachloride (PCl₅).
Chlorination: Introduction of the chlorine atom can be done using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom in the compound can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or other peroxides.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amine derivatives from the reduction of the carboxamide group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its structure suggests potential interactions with biological targets, making it a promising lead compound for drug development.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methylthiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
- 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide stands out due to the presence of the cyclopentathiazole moiety, which may confer unique chemical and biological properties. This structural feature could influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H14ClN3OS2 |
|---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H14ClN3OS2/c1-6(2)10-9(16-12(14)20-10)11(18)17-13-15-7-4-3-5-8(7)19-13/h6H,3-5H2,1-2H3,(H,15,17,18) |
InChI Key |
UPKLSJUDHMRNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=NC3=C(S2)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-1H-indol-1-yl)-1-[2-(pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B11018371.png)
![2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11018373.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11018392.png)


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018405.png)

![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine](/img/structure/B11018416.png)
![7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11018417.png)
![2-chloro-5-(propan-2-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1,3-thiazole-4-carboxamide](/img/structure/B11018425.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11018437.png)
![Ethyl 4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11018442.png)
![N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11018446.png)
